(E)-5-(4-(benzyloxy)-3-methoxybenzylidene)-2-morpholinothiazol-4(5H)-one
Description
(E)-5-(4-(Benzyloxy)-3-methoxybenzylidene)-2-morpholinothiazol-4(5H)-one is a thiazolidinone derivative featuring a benzylidene moiety with 4-benzyloxy and 3-methoxy substituents, a morpholino group at position 2, and an (E)-configuration around the exocyclic double bond. This compound is structurally related to bioactive thiazolidinones, which are known for diverse pharmacological activities, including anti-inflammatory and anticancer properties .
Properties
IUPAC Name |
(5E)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-26-19-13-17(7-8-18(19)28-15-16-5-3-2-4-6-16)14-20-21(25)23-22(29-20)24-9-11-27-12-10-24/h2-8,13-14H,9-12,15H2,1H3/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIZDWPMDDZXNB-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCOCC3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N=C(S2)N3CCOCC3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-5-(4-(benzyloxy)-3-methoxybenzylidene)-2-morpholinothiazol-4(5H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by the following structural formula:
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
Table 1: Anticancer Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induces apoptosis |
| HeLa | 12.8 | Inhibits cell proliferation |
| A549 | 18.5 | Triggers oxidative stress |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties, particularly against Gram-positive bacteria. In vitro studies have shown its effectiveness in inhibiting bacterial growth.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Streptococcus pyogenes | 16 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It causes G1 phase arrest, preventing cancer cells from proliferating.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress, further promoting cell death.
Case Studies
A notable case study involved the administration of the compound in a murine model of breast cancer, where it significantly reduced tumor size compared to control groups. The study highlighted the compound's ability to modulate key signaling pathways involved in tumor growth.
Case Study Summary
- Model Used : BALB/c mice implanted with MCF-7 cells.
- Dosage : Administered at 10 mg/kg body weight.
- Outcome : Tumor volume decreased by approximately 50% after four weeks of treatment.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Thiazolidinone derivatives vary in substituents on the benzylidene ring and position 2 of the thiazole core. Below is a comparative analysis based on synthesis, physical properties, and substituent effects.
Key Observations:
Substituent Effects on Synthesis: The target compound’s synthesis likely involves Knoevenagel condensation between 4-benzyloxy-3-methoxybenzaldehyde and 2-morpholinothiazol-4(5H)-one. Analogues like 4a–c () achieved high yields (88–96%) using similar methods, suggesting efficient protocols for benzylidene-thiazolidinone formation . Mercapto-substituted derivatives () require thiol-containing precursors, which may complicate purification compared to morpholino or amino groups .
Physical Properties: Melting points correlate with crystallinity: 4a (252–254°C) and 4b (234–236°C) exhibit higher melting points than phenylamino analogues (180–240°C), likely due to stronger intermolecular interactions in thioxo-imidazolidinones . The target compound’s melting point is unreported but expected to differ due to its bulky benzyloxy group and morpholino ring.
Spectral Characterization :
Functional Group Impact on Bioactivity and Solubility
- Morpholino vs. Thioxo/Mercapto: Morpholino’s cyclic ether-amino structure enhances water solubility compared to thioxo (4a–c) or mercapto (Ev8) groups, which may improve bioavailability .
- Benzyloxy vs.
- E vs. Z Configuration : The (E)-configuration in the target compound may alter molecular geometry, affecting binding to biological targets compared to (Z)-isomers (4a–c, Ev6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
